![molecular formula C12H18ClNO2S B2994917 [(4-Chloro-2,5-dimethylphenyl)sulfonyl]diethylamine CAS No. 898081-20-4](/img/structure/B2994917.png)
[(4-Chloro-2,5-dimethylphenyl)sulfonyl]diethylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(4-Chloro-2,5-dimethylphenyl)sulfonyl]diethylamine is a chemical compound that has gained widespread attention in the scientific community. It is a sulfonyl derivative of aniline and is commonly used in various research applications. The compound has been found to possess several unique properties that make it an ideal candidate for scientific research.
Wirkmechanismus
The mechanism of action of [(4-Chloro-2,5-dimethylphenyl)sulfonyl]diethylamine involves the inhibition of enzymes by binding to their active sites. The compound has been found to be particularly effective against enzymes that play a crucial role in various disease processes, such as cancer, inflammation, and neurological disorders.
Biochemical and Physiological Effects:
[(4-Chloro-2,5-dimethylphenyl)sulfonyl]diethylamine has been found to exert several biochemical and physiological effects. The compound has been found to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function. These effects make it a promising candidate for the development of new drugs to treat various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
[(4-Chloro-2,5-dimethylphenyl)sulfonyl]diethylamine has several advantages for use in lab experiments. The compound is relatively easy to synthesize, and its inhibitory activity against enzymes makes it an ideal candidate for the development of new drugs. However, the compound has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for the use of [(4-Chloro-2,5-dimethylphenyl)sulfonyl]diethylamine in scientific research. One potential application is the development of new drugs to treat cancer, inflammation, and neurological disorders. Another direction is the exploration of the compound's potential as a diagnostic tool for various diseases. Additionally, further research is needed to fully understand the compound's mechanism of action and potential side effects.
Conclusion:
[(4-Chloro-2,5-dimethylphenyl)sulfonyl]diethylamine is a chemical compound with several unique properties that make it an ideal candidate for scientific research. The compound has been extensively used in medicinal chemistry and has been found to possess potent inhibitory activity against several enzymes. While the compound has some limitations, its potential for the development of new drugs and diagnostic tools makes it an exciting area of research for the future.
Synthesemethoden
The synthesis of [(4-Chloro-2,5-dimethylphenyl)sulfonyl]diethylamine involves the reaction of 4-chloro-2,5-dimethylaniline with ethyl chloroformate and triethylamine. The reaction results in the formation of the desired product with a yield of approximately 70%.
Wissenschaftliche Forschungsanwendungen
[(4-Chloro-2,5-dimethylphenyl)sulfonyl]diethylamine has been extensively used in scientific research, particularly in the field of medicinal chemistry. The compound has been found to possess potent inhibitory activity against several enzymes, including proteases, kinases, and phosphodiesterases. This property makes it an ideal candidate for the development of new drugs.
Eigenschaften
IUPAC Name |
4-chloro-N,N-diethyl-2,5-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClNO2S/c1-5-14(6-2)17(15,16)12-8-9(3)11(13)7-10(12)4/h7-8H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPSUIHXJVSQUBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=C(C=C(C(=C1)C)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(4-Chloro-2,5-dimethylphenyl)sulfonyl]diethylamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(7-{[(4-Ethylphenyl)methyl]sulfanyl}-5-(4-fluorophenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2994837.png)
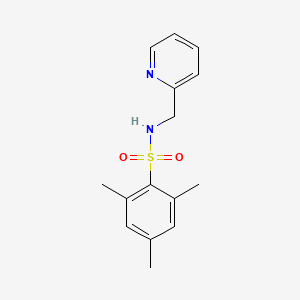
![3-(3,4-dimethoxyphenyl)-5H-indeno[1,2-c]pyridazin-5-one](/img/structure/B2994841.png)
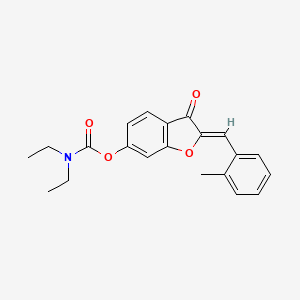
![6-[4-[2-(Hydroxymethyl)pyrrolidin-1-yl]piperidin-1-yl]-3-methylpyrimidin-4-one](/img/structure/B2994845.png)
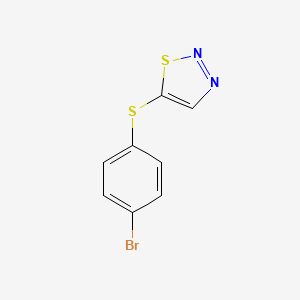
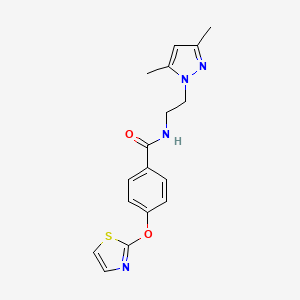

![N-(2-cyclopropyl-2-hydroxypropyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2994849.png)
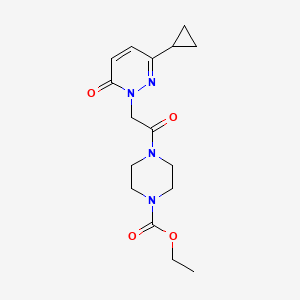


![2-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-1,9-dimethylpyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2994856.png)
